molecular formula C6H6BrF3N2 B2931206 4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 1417982-47-8

4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2931206
CAS No.: 1417982-47-8
M. Wt: 243.027
InChI Key: ABNJLIKODABCNP-UHFFFAOYSA-N
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Description

4-Bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole is a versatile brominated and fluorinated heterocyclic building block designed for pharmaceutical, agrochemical, and materials science research. This compound features a reactive bromo substituent and a metabolically stable trifluoromethyl group, making it a valuable intermediate in constructing more complex molecules via metal-catalyzed cross-coupling reactions . The presence of the trifluoromethyl group is a sought-after motif in medicinal chemistry, as it can enhance a molecule's lipophilicity, metabolic stability, and bioavailability . Pyrazole cores are frequently investigated for their diverse biological activities, which include anticancer, antibacterial, anti-inflammatory, and antiviral properties . As a synthetic intermediate, this bromo-pyrazole can undergo various transformations, such as Sonogashira cross-couplings, to create novel molecular architectures like pyrazolyl-triazoles for further biological evaluation . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2/c1-2-3-4(7)5(12-11-3)6(8,9)10/h2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNJLIKODABCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the ethyl group: Ethylation can be performed using ethyl halides in the presence of a base.

    Incorporation of the trifluoromethyl group: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sonogashira Cross-Coupling Reactions

This reaction enables the introduction of alkynyl groups at the C4 position of the pyrazole ring. For 4-bromo-5-(trifluoromethyl)pyrazole derivatives, the trifluoromethyl group creates steric and electronic challenges, necessitating optimized conditions:

Entry Ligand Solvent Temperature (°C) Conversion (%)
1CyJohnPhosMeCN11028
2XPhosDMF10098
5XPhosMeCN11094

Adapted from optimization studies using 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole .

  • Key Findings :

    • XPhos ligand outperformed other ligands (e.g., SPhos, JohnPhos) by stabilizing the palladium catalyst and enhancing coupling efficiency .

    • DMF as a solvent improved yields due to better solubility of intermediates .

Desilylation and Azide-Alkyne Cycloaddition (CuAAC)

After Sonogashira coupling, the trimethylsilyl (TMS) group is removed via desilylation, followed by copper-catalyzed azide-alkyne cycloaddition to form triazole rings:

Entry CsF (equiv.) Temperature (°C) Time (h) Yield (%)
22502440
53802472

Conditions optimized for sequential desilylation and cycloaddition .

  • Scope :

    • Benzyl azides provided the highest yields (72%), while alkyl/aryl azides showed reduced reactivity .

    • Fluorinated azides (e.g., 1-azido-4-fluorobenzene) were tolerated, suggesting potential for bioactivity-focused derivatives .

Bromination and Functionalization

Bromination at the C4 position is critical for subsequent cross-coupling. For analogs like 4-bromo-3-(trifluoromethyl)-1H-pyrazole:

  • Reagents : N-Bromosuccinimide (NBS) in acetic acid .

  • Challenges : Competing dibromination occurs with electron-rich aryl substituents, but 3-(4-fluorophenyl)pyrazole derivatives achieved monobromination in 92% yield .

Synthetic Limitations and Mitigation Strategies

  • Steric Hindrance : The trifluoromethyl and ethyl groups at C3 and C5 reduce reactivity in cross-coupling. XPhos mitigates this by enhancing Pd(0) stability .

  • Side Reactions : Desilylation at >100°C led to decomposition; optimal conditions used 3 equiv. CsF at 80°C .

Key Data Tables from Literature

Table 1 : Ligand screening for Sonogashira coupling
Table 2 : Optimization of one-pot triazole synthesis
Table 3 : Scope of azides in CuAAC reactions

For full experimental details, refer to Bonacorso et al. (2017) and Fajemiroye et al. (2021) .

Scientific Research Applications

4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The structural features of pyrazole derivatives significantly affect their physical properties and reactivity. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Notes
4-Bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole Br (4), Et (5), CF₃ (3) 273.03* Not reported High reactivity in cross-coupling
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole Br (4), Me (3), CF₃ (5) 259.00 Not reported Used in Sonogashira coupling (93% yield)
4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole Br (4), Ph (1,3), CF₃ (5) 384.23 98–100 Stabilized by aromatic interactions
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole CF₃ (3), aryl groups (1,5) 408.37 293 (crystal) Crystallizes in P-1 space group

*Calculated based on molecular formula C₇H₈BrF₃N₂.

Key Observations :

  • Ethyl vs.
  • Aryl Substituents : Derivatives with phenyl groups (e.g., 4-bromo-1,3-diphenyl-5-CF₃-pyrazole) exhibit higher melting points due to strong π-π stacking interactions .
  • Trifluoromethyl Position : The position of the -CF₃ group (3 vs. 5) alters electronic effects, impacting regioselectivity in reactions like bromination or cross-coupling .

Biological Activity

4-Bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. This article reviews the biological activity of this compound, highlighting recent research findings, case studies, and synthesis methodologies.

The structure of this compound can be represented as follows:

C7H7BrF3N2\text{C}_7\text{H}_7\text{BrF}_3\text{N}_2

This compound features a bromine atom and a trifluoromethyl group at positions 4 and 3 of the pyrazole ring, respectively. These substituents are crucial for enhancing the compound's lipophilicity and biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds with similar structures to this compound showed up to 84.2% inhibition of inflammation in carrageenan-induced paw edema models, comparable to standard anti-inflammatory drugs like diclofenac .

Compound% Inhibition (Carrageenan Model)Reference
This compoundTBDTBD
Diclofenac86.72%

2. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound demonstrated effectiveness against various bacterial strains, including E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics .

3. Anticancer Properties

The anticancer potential of pyrazole derivatives has been explored extensively. In vitro studies indicated that certain pyrazole compounds could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The incorporation of trifluoromethyl groups has been shown to enhance cytotoxicity against cancer cells.

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrazole derivatives, including variations of this compound. These compounds were screened for anti-inflammatory and anticancer activities using standardized assays. Results indicated that specific derivatives exhibited promising results comparable to established drugs .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An SAR analysis was conducted on a range of pyrazoles, focusing on the influence of different substituents on biological activity. The presence of bromine and trifluoromethyl groups was correlated with enhanced anti-inflammatory and anticancer activities, suggesting that these modifications are beneficial for therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for 4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole, and how are intermediates purified?

The compound is typically synthesized via cyclization of substituted hydrazides or through palladium-catalyzed cross-coupling reactions. For example, pyrazole cores are often functionalized using Suzuki-Miyaura coupling (e.g., with aryl boronic acids) to introduce bromo or trifluoromethyl groups . Purification commonly involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Critical intermediates, such as 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride, require strict anhydrous conditions to avoid hydrolysis .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it?

  • 1H NMR : Look for singlet peaks for the trifluoromethyl group (δ ~3.8–4.2 ppm) and ethyl substituents (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2).
  • 19F NMR : A distinct peak near -60 to -70 ppm confirms the CF3 group .
  • IR : Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretching in esters, if present) and 1150–1250 cm⁻¹ (C-F stretching) .

Q. What safety precautions are essential when handling this compound?

The compound is likely hygroscopic and may release toxic fumes upon decomposition. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers. Store in airtight containers under inert gas (N2/Ar) at 2–8°C. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the bromo and trifluoromethyl groups?

  • Bromination : Use N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize side reactions. Yields improve with catalytic Lewis acids like FeCl3 .
  • Trifluoromethylation : Employ Umemoto’s reagent or CF3Cu complexes under microwave irradiation (80–100°C, 30 min), achieving >75% yields. Solvent choice (e.g., DMF vs. THF) significantly impacts reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For antimicrobial studies, standardize protocols using CLSI guidelines (e.g., broth microdilution, 24–48 h incubation). Validate results with orthogonal assays (e.g., time-kill curves for bactericidal vs. bacteriostatic effects) .

Q. How does the compound’s conformational flexibility influence its binding to biological targets?

X-ray crystallography reveals that the pyrazole ring adopts a planar conformation, with dihedral angles of 3.29°–74.91° relative to substituent aryl rings. This flexibility allows π-π stacking with hydrophobic enzyme pockets (e.g., carbonic anhydrase IX), but excessive rotation reduces affinity. Molecular dynamics simulations (AMBER/CHARMM) can predict optimal conformations for target engagement .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 h.
  • DSC/TGA : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions) .

Methodological Notes

  • Synthetic Challenges : Trace moisture during bromination can lead to HBr formation, reducing yields. Use molecular sieves or P2O5 to dry solvents .
  • Data Reproducibility : Report NMR spectra with integration ratios and coupling constants (e.g., J values for aromatic protons) to aid replication .

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